molecular formula C6H6N4O2 B2950814 3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol CAS No. 120267-11-0

3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol

Cat. No.: B2950814
CAS No.: 120267-11-0
M. Wt: 166.14
InChI Key: RWHCQACUVWSYNC-UHFFFAOYSA-N
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Description

3-Amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol (CAS: 74037-32-4, molecular formula: C₁₂H₁₀N₄O₂) is a heterocyclic compound featuring a fused pyrazolo-pyridine core with amino and diol functional groups. This structure confers unique physicochemical properties, including hydrogen-bonding capacity and moderate hydrophilicity (logP ~0.68), as evidenced by LC-MS analysis .

Properties

IUPAC Name

3-amino-4-hydroxy-1,5-dihydropyrazolo[4,3-c]pyridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c7-5-4-2(9-10-5)1-3(11)8-6(4)12/h1H,(H3,7,9,10)(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHCQACUVWSYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(NC1=O)O)C(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120267-11-0
Record name 3-AMINOPYRAZOLO(4,5-C)PYRIDINE-4,6-DIOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-hydroxy-1,5-dihydropyrazolo[4,3-c]pyridin-6-one with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[4,3-c]pyridine derivatives .

Scientific Research Applications

3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol is a heterocyclic compound that is being explored for its potential applications in chemistry, biology, medicine, and industry. Research suggests it has potential antimicrobial and anticancer properties.

Scientific Research Applications

Chemistry
this compound serves as a building block in the synthesis of complex heterocyclic compounds. It can undergo oxidation, reduction, and substitution reactions, yielding derivatives with enhanced biological activities.

Biology
This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets and pathways, modulating enzyme activity and influencing signaling pathways critical for cell growth and survival.

Medicine
Ongoing research explores the potential of this compound as a therapeutic agent for various diseases. Derivatives of the compound have demonstrated significant antiproliferative effects against cancer cell lines . For example, 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol showed inhibitory activity against p90 ribosomal S6 kinases (RSK2), which is implicated in cancer cell proliferation and survival . This compound also induced apoptosis in cancer cells by activating caspase cascades and modulating microtubule-associated proteins.

Industry
this compound is used in the development of new materials and as a precursor for synthesizing other valuable compounds.

Anticancer Activity

Studies have shown that derivatives of this compound possess antiproliferative effects against various cancer cell lines. For instance, 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol has demonstrated inhibitory activity against p90 ribosomal S6 kinases (RSK2), which is involved in cancer cell proliferation and survival . The compound also induced apoptosis in cancer cells by activating caspase cascades and modulating microtubule-associated proteins.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties, with preliminary studies suggesting activity against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action may involve interference with bacterial enzymatic pathways or disruption of cell membrane integrity.

Case Studies

Study on Antiproliferative Effects
A study evaluated the antiproliferative activity of substituted pyrazolo[4,3-c]pyridines against human cancer cell lines such as MV4-11 (biphenotypic B myelomonocytic leukemia) and MCF-7 (breast cancer). Results indicated that certain substitutions significantly enhanced activity compared to unsubstituted compounds.

Mechanism of Action

The mechanism of action of 3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo-Pyridine Derivatives

Structural Analogues and Functional Group Variations

The pyrazolo[4,3-c]pyridine scaffold is versatile, with modifications at the 3-amino, 4,6-diol, and aryl substituent positions significantly altering biological activity. Key analogues include:

Compound Name Substituents Key Functional Groups Bioactivity/Application Reference
3-Amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol None (parent compound) Amino, diol RSK2 inhibition
3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol 2-phenyl group Amino, diol, phenyl Upregulated in microbial SMs
3-Aminopyrazolo[4,3-c]pyridine-4,6-dione 4,6-dione (vs. diol) Amino, dione Anticancer intermediate
1-Benzyl-2-butyl-N6-phenyl-1H-imidazo[4,5-c]pyridine-4,6-diamine Imidazo-pyridine core Aryl amines, benzyl, butyl Toll-like receptor 7 modulation

Pharmacological and Biochemical Activity

  • RSK2 Inhibition : The parent diol compound exhibits selective inhibition of RSK2 (IC₅₀ values in micromolar range), attributed to hydrogen bonding between the diol groups and kinase active-site residues .
  • Anticancer Activity: Dione derivatives (e.g., 3-aminopyrazolo[4,3-c]pyridine-4,6-dione) show cytotoxicity against breast, liver, and colon carcinoma cell lines (IC₅₀: 2–10 μM) via ERK2 enzyme binding .
  • Microbial Interactions : The phenyl-substituted diol variant is upregulated in fungal co-cultures, suggesting a role in plant-pathogen interactions or metabolite signaling .

Physicochemical and Structural Differences

  • Solubility and LogP : The diol (logP ~0.68) is more hydrophilic than dione derivatives (logP ~1.2–1.8), influencing bioavailability .
  • Crystallography : Substitution at the 2-position (e.g., phenyl or methyl groups) stabilizes the planar conformation of the pyrazolo-pyridine core, as shown in crystal structures of related compounds .

Biological Activity

3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol is a heterocyclic compound with the molecular formula C6H6N4O2. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a pyrazole ring fused to a pyridine ring, positions it as a promising candidate for various therapeutic applications.

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 3-amino-4-hydroxy-1,5-dihydropyrazolo[4,3-c]pyridin-6-one under controlled conditions. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, leading to a range of derivatives with potentially enhanced biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, one study reported that 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol showed inhibitory activity against p90 ribosomal S6 kinases (RSK2), which is implicated in cancer cell proliferation and survival. This compound also induced apoptosis in cancer cells by activating caspase cascades and modulating microtubule-associated proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action may involve interference with bacterial enzymatic pathways or disruption of cell membrane integrity .

The biological effects of this compound are believed to stem from its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity and influence signaling pathways critical for cell growth and survival. For example, the compound has been shown to inhibit kinases involved in cancer progression and inflammation .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in preclinical models:

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative activity of various substituted pyrazolo[4,3-c]pyridines against human cancer cell lines such as MV4-11 (biphenotypic B myelomonocytic leukemia) and MCF-7 (breast cancer). The results indicated that certain substitutions at the 7-position significantly enhanced activity compared to unsubstituted compounds .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial efficacy of this compound against drug-resistant bacterial strains. The findings suggested that specific derivatives exhibited substantial inhibitory effects on bacterial growth, supporting further exploration for therapeutic applications in infectious diseases.

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, a comparison table is presented below:

Compound NameStructure TypeKey ActivityReference
This compoundHeterocyclicAnticancer & Antimicrobial
3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridineHeterocyclicInhibits RSK2
3-amino-1H-pyrazolo[3,4-b]pyridineHeterocyclicTBK1 inhibitor

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol with high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. A validated approach includes condensing substituted pyridine precursors with hydrazine derivatives under controlled pH and temperature. For example, analogous pyrazolo[4,3-c]pyridine derivatives have been synthesized via nucleophilic substitution followed by cyclization in polar aprotic solvents (e.g., DMF) at 80–100°C . Post-synthesis purification via column chromatography (silica gel, methanol/ethyl acetate gradient) or recrystallization (e.g., ethanol/water mixtures) is critical to achieving >95% purity.

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., hydroxyl and amino group interactions) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of the crystal structure and tautomeric forms .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : While the compound’s hazard profile is not fully classified, standard precautions include:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use a fume hood to minimize inhalation risks during weighing or reactions.
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or interactions of this compound in biological systems?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with biological targets. For instance, pyrazolo-pyridine analogs have shown affinity for enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Parameterize force fields (e.g., AMBER) using DFT-calculated partial charges and optimize binding poses with free-energy perturbation (FEP) analysis . Validate predictions with in vitro assays.

Q. What strategies resolve contradictions between experimental data (e.g., spectroscopic results) and theoretical predictions for this compound’s behavior?

  • Methodological Answer : Apply a systematic validation framework:

  • Replicate Experiments : Ensure consistency in reaction conditions (solvent, temperature, catalyst).
  • Cross-Validate Techniques : Compare NMR chemical shifts with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-311+G(d,p)) to identify tautomeric discrepancies.
  • Peer Review : Collaborate with computational chemists to refine models or adjust experimental protocols .

Q. What in vitro assays are suitable for studying the biological activity of this compound, considering structural analogs?

  • Methodological Answer : Prioritize enzyme inhibition assays based on structural analogs. For example:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values.
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains.
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

Methodological Considerations for Experimental Design

Q. How to design dose-response studies for evaluating pharmacological efficacy?

  • Methodological Answer :

  • Dose Range : Use logarithmic scaling (e.g., 0.1–100 µM) to capture sigmoidal curves.
  • Controls : Include vehicle (DMSO/PBS) and positive controls (e.g., known inhibitors).
  • Statistical Power : Calculate sample size (n ≥ 3) using G*Power to ensure significance (α = 0.05, β = 0.2) .

Q. What analytical techniques are optimal for detecting degradation products during stability studies?

  • Methodological Answer :

  • HPLC-MS : Reverse-phase C18 column (gradient: 0.1% formic acid in acetonitrile/water) coupled with Q-TOF detection.
  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify labile functional groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol
Reactant of Route 2
3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol

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